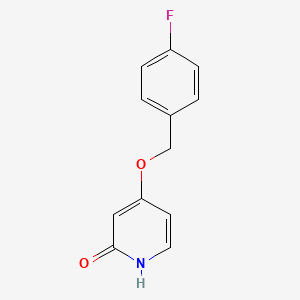
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one
Cat. No. B3145978
M. Wt: 219.21 g/mol
InChI Key: SYOJUQBGIVXKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563583B2
Procedure details


A mixture of potassium carbonate (12.44 g, 90 mmol), 4-hydroxypyridin-2(1H)-one (10 g, 90 mmol) in DMF (500 mL) was stirred at 140° C. for 60 min prior to addition of a solution of 1-(chloromethyl)-4-fluorobenzene (13.01 g, 90 mmol) in DMF (5.0 mL). After stirring at 140° C. for 60 min, the reaction was cooled to RT prior to dilution with water (1.0 L). The resulting suspension was stirred at RT for 60 min prior to collection of precipitate by filtration. The filter cake was washed with water (250 mL), suspended with stirring in ethyl ether (500 mL) for 15 min and collected by filtration. After air-drying, 4-(4-fluorobenzyloxy)pyridin-2(1H)-one 17A was obtained as a white solid (6.67 g, 28.9 mmol, 32.1% yield). 1H NMR (400 MHz, MeOD) δ ppm 7.42-7.56 (2H, m), 7.34 (1H, d, J=7.26 Hz), 7.03-7.25 (2H, m), 6.12-6.24 (1H, m), 6.01 (1H, br. s.), 5.10 (2H, s).






Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1.O>CN(C=O)C>[F:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][O:7][C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[CH:18][CH:19]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(NC=C1)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
13.01 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 140° C. for 60 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 140° C. for 60 min
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred at RT for 60 min
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collection of precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with water (250 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring in ethyl ether (500 mL) for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After air-drying
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(COC2=CC(NC=C2)=O)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 28.9 mmol | |
| AMOUNT: MASS | 6.67 g | |
| YIELD: PERCENTYIELD | 32.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
